N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of an amino group, a fluorine atom, and an ethoxyacetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 5-amino-2-fluoroaniline is reacted with ethyl bromoacetate under reflux conditions to form the ethoxyacetamide derivative.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-fluorophenyl)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is unique due to its specific structural features, such as the ethoxyacetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWDOMWDBHMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.